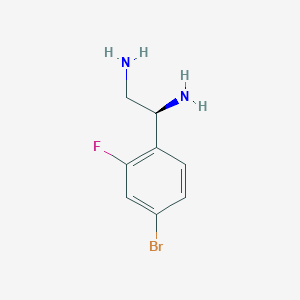![molecular formula C11H17NO B13057528 2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)
2-[(3-Methylbutan-2-YL)oxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yloxy group. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)oxy]aniline typically involves the reaction of aniline with 3-methylbutan-2-ol in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the use of formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an aqueous medium with a chiral catalyst like pseudoephedrine to achieve high yields and optical purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes. The choice of method depends on the desired purity and yield, as well as cost considerations. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
化学反応の分析
Types of Reactions
2-[(3-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
2-[(3-Methylbutan-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-[(3-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with proteins and enzymes involved in metabolic processes .
類似化合物との比較
Similar Compounds
4-chloro-N-(1-methylcyclohexyl)aniline: Similar in structure but with a chlorine atom and a cyclohexyl group.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: Similar but with a methoxy group instead of the 3-methylbutan-2-yloxy group.
Uniqueness
2-[(3-Methylbutan-2-yl)oxy]aniline is unique due to its specific functional group, which imparts distinct chemical and physical properties
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-(3-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9H,12H2,1-3H3 |
InChIキー |
WEKOXUPICLKWIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)OC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
![Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13057450.png)
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13057452.png)
![Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13057454.png)



![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
![N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B13057476.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)



![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)
